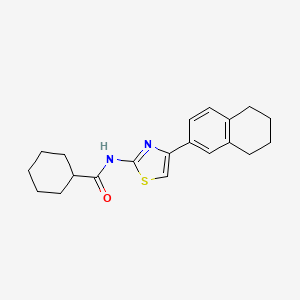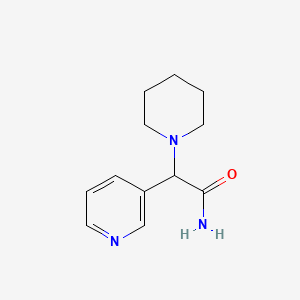![molecular formula C17H15ClF3NO4S B2892616 Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 592471-09-5](/img/structure/B2892616.png)
Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate” is an organic compound. It contains functional groups such as a sulfonyl group (-SO2-), a trifluoromethyl group (-CF3), and a chloro group (-Cl). It also contains phenyl rings, which are common in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and phenyl rings. These groups will have a significant impact on the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group is known for its high electronegativity, which could make the compound reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present. For instance, the presence of a sulfonyl group could increase the compound’s solubility in certain solvents .Aplicaciones Científicas De Investigación
Polymer Science and Electrolyte Development
Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized through a process that includes activated fluorophenyl-amine reactions, showcasing a method for integrating functional groups into stable phenyl rings (Kim, Labouriau, Guiver, & Kim, 2011). This approach offers precise control over cation functionality without harmful side reactions, indicating potential applications in fuel cell technologies.
Organic Synthesis and Medicinal Chemistry
In the realm of organic synthesis, research on nonsteroidal antiandrogens has led to the development of novel compounds showing significant antiandrogen activity. Through the synthesis of 3-(substituted thio)-2-hydroxypropionanilides and their corresponding sulfones and sulfoxides, researchers have identified potent antiandrogens that are selectively active in peripheral tissues (Tucker, Crook, & Chesterson, 1988). These findings have implications for treating androgen-responsive diseases.
Catalysis and Material Science
The development of sulfonated polymers and their application in catalysis and material science is another area of interest. For instance, the synthesis of sulfonated poly(thiophenylene) has been reported, demonstrating the material's water solubility and potential as an efficient proton conductor due to its high carrier concentration (Miyatake, Shouji, Yamamoto, & Tsuchida, 1997). Such materials could be vital in developing advanced energy storage and conversion systems.
Environmental Chemistry
Analytical methods for determining polychlorinated aryl methyl sulfone metabolites in biological matrices highlight the compound's role in environmental chemistry. These methods, essential for tracking persistent organic pollutants, exhibit high sensitivity and precision, underscoring the importance of accurate detection in environmental monitoring (Letcher, Norstrom, & Bergman, 1995).
Mecanismo De Acción
Mode of Action
Based on its chemical structure, it can be inferred that it might undergo various chemical reactions such as nucleophilic substitution or oxidation . The presence of the sulfonyl and trifluoromethyl groups could potentially influence its reactivity and interaction with its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interaction with its targets. Additionally, the compound’s stability could be influenced by factors such as light, heat, and moisture.
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[4-chloro-N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO4S/c1-11-3-6-13(7-4-11)27(24,25)22(10-16(23)26-2)12-5-8-15(18)14(9-12)17(19,20)21/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEGWPQAHPFWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2892535.png)
![N-(5-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2892537.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2892540.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B2892541.png)
![3-allyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2892542.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2892544.png)
![N-(4-chlorophenyl)-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2892546.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2892547.png)


![5-((2,4-Dimethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2892554.png)

